tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride
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Overview
Description
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C14H26N2O3·HCl. It is known for its unique spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
the Prins cyclization reaction remains a key synthetic route due to its efficiency in constructing the spirocyclic scaffold .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines .
Scientific Research Applications
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride involves its interaction with molecular targets such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound also features the 1-oxa-9-azaspiro[5.5]undecane scaffold and has shown potent inhibitory activity against the MmpL3 protein.
tert-Butyl ((6r,9r)-1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate: Another spirocyclic compound with similar structural features and potential biological activities.
Uniqueness
tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride is unique due to its specific spirocyclic structure and its ability to inhibit the MmpL3 protein, making it a valuable compound for antituberculosis research .
Properties
IUPAC Name |
tert-butyl N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-11-4-9-18-14(10-11)5-7-15-8-6-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEKARRUDXKFTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC2(C1)CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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